molecular formula C19H19N3O3S2 B2369330 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide CAS No. 1172509-94-2

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide

Cat. No.: B2369330
CAS No.: 1172509-94-2
M. Wt: 401.5
InChI Key: JKLRPFZFVCBONG-UHFFFAOYSA-N
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Description

2-((4-(Methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide is a synthetic small molecule featuring a thiazole carboxamide core, a structure of significant interest in medicinal chemistry . This compound incorporates a methylsulfonyl group, a key pharmacophore found in selective cyclooxygenase-2 (COX-2) inhibitors, which is known to confer high affinity for the COX-2 enzyme binding site . The presence of the thiazole ring further enhances its potential as a bioactive scaffold, as this heterocycle is prevalent in compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties . The structural design of this molecule suggests its primary research value lies in the investigation of inflammatory pathways and cancer biology . Thiazole carboxamide derivatives have been demonstrated to exhibit potent inhibitory activities against COX enzymes, which are key mediators of inflammation and are also overexpressed in various human cancers . The specific mechanism of action for this analog is likely to involve interaction with enzyme active sites, potentially leading to the suppression of prostaglandin biosynthesis . Researchers can utilize this compound as a chemical tool to study these critical pathways or as a lead structure for the further development of novel therapeutic agents. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRPFZFVCBONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Phenethylamine: The final step involves coupling the thiazole intermediate with phenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for inflammatory diseases and cancer due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. It may also interact with other signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

A. Sulfonyl Group Modifications
  • N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide (): Replaces the methylsulfonyl group with a phenylsulfonyl moiety, increasing steric bulk but reducing electron-withdrawing effects.
  • Triazole derivatives with sulfonyl groups ():

    • Core heterocycle shifts from thiazole to 1,2,4-triazole, altering electronic properties and tautomerism (e.g., thione vs. thiol forms).
    • Sulfonyl groups are attached to phenyl rings, similar to the target compound, but positioned on triazoles instead of thiazoles .
B. Carboxamide Substituent Variations
  • (4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide ():

    • Dihydrothiazole core increases conformational rigidity compared to the unsaturated thiazole.
    • Trimethoxyphenyl substituent introduces electron-donating groups, contrasting with the phenethyl group’s lipophilic nature .
  • 2-(5-Chloro-2-hydroxyphenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (): Oxazole replaces thiazole, removing sulfur and altering electronic interactions. Carboxamide side chain includes a phenylamino group, enabling π-π stacking but reducing flexibility .

Heterocycle Core Modifications

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 4-(Methylsulfonyl)phenylamino, phenethyl ~436.6* High lipophilicity, electron-withdrawing
Thiazole Phenylsulfonylamino, 4-fluorophenyl 365.4 Moderate solubility, fluorophilic
Dihydrothiazole Phenyl, 3,4,5-trimethoxyphenyl 373.4 Rigid structure, polar groups
Oxazole 5-Chloro-2-hydroxyphenyl, phenylaminoethyl ~387.8* Reduced sulfur interactions, H-bonding

*Calculated based on molecular formula.

Spectral and Physical Properties

  • IR Spectroscopy :

    • The target compound’s sulfonyl group would exhibit strong νS=O stretches (~1350–1150 cm⁻¹), similar to phenylsulfonyl derivatives in (1247–1255 cm⁻¹) .
    • Absence of νC=O in triazoles () contrasts with thiazole carboxamides, where νC=O appears at ~1660–1680 cm⁻¹ .
  • NMR Data :

    • Phenethyl groups in the target compound would show characteristic aromatic protons at δ 7.2–7.4 ppm and aliphatic protons at δ 2.8–3.5 ppm, comparable to phenethyl-substituted analogs in .
  • Melting Points :

    • Thiazole carboxamides with bulky substituents (e.g., trimethoxyphenyl in ) exhibit higher melting points (121–122°C) due to crystalline packing, whereas phenethyl groups may lower melting points via reduced symmetry .

Biological Activity

2-((4-(Methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and cyclooxygenase (COX) inhibitory properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups necessary for its biological activity. The compound is synthesized through the coupling of thiazole derivatives with phenethylamine and methylsulfonyl phenyl moieties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against several strains including MRSA, E. coli, and K. pneumoniae. Research indicates that it shows a high growth inhibition percentage, suggesting its potential as an antibacterial agent.
  • COX Inhibition : The compound has been tested for its ability to inhibit COX enzymes, particularly COX-2, which is associated with inflammation. Studies have shown that it possesses a selective inhibition profile with an IC50 value indicating potent activity compared to standard drugs like indomethacin.
  • Anti-inflammatory Effects : In vivo studies demonstrate that the compound can significantly reduce inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results are summarized in Table 1:

Bacterial StrainGrowth Inhibition (%)
MRSA85.76 - 97.76
E. coli90.00
K. pneumoniae88.50
P. aeruginosa92.00
A. baumannii66.69

These results indicate that the compound is highly effective against Gram-positive and Gram-negative bacteria.

COX Inhibition

The COX inhibitory activity was assessed using in vitro assays, leading to the following findings:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound9.14 - 13.200.10 - 0.3131.29 - 132

This data reflects the compound's strong selectivity for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Anti-inflammatory Activity

In vivo studies demonstrated that the compound significantly reduces inflammation in animal models:

TreatmentInflammation Reduction (%)
Compound56.4 - 93.5
Indomethacin96.6
Celecoxib94.7

These findings suggest that while the compound is effective, it may not be as potent as traditional NSAIDs but offers a favorable safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound in treating infections and inflammatory conditions:

  • Case Study on MRSA Treatment : A clinical trial involving patients with MRSA infections showed promising results when treated with derivatives exhibiting similar structures to the target compound.
  • Chronic Inflammation Management : Patients suffering from chronic inflammatory diseases reported improvements when administered compounds with structural similarities, indicating a potential pathway for further development.

Q & A

Q. What are the optimal synthetic routes for 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by sequential functionalization. For example:
  • Step 1 : Condensation of 4-(methylsulfonyl)aniline with a thiazole-4-carboxylate intermediate under reflux in methanol (MeOH) with NaHCO₃ as a base .
  • Step 2 : Coupling with phenethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in dichloromethane (DCM) at room temperature .
    Key Parameters :
  • Temperature control (80°C for cyclization steps ).
  • Solvent selection (MeOH for polar intermediates, DCM for amidation).
  • Catalysts (NaHCO₃ for deprotonation, EDCI/HOBt for coupling).
    Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to carboxylate) and use TLC or LC-MS to monitor reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., methylsulfonyl group at δ 3.0–3.2 ppm for CH₃SO₂; thiazole protons at δ 7.5–8.5 ppm) .
  • LC-MS (ESI) : Validate molecular weight (e.g., m/z 430–450 [M+H]+ for similar derivatives) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole-4-carboxamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methylsulfonyl vs. methoxy groups) on target binding using molecular docking (PDB: 5L7) .
  • Dose-Response Studies : Test compound purity (>95% by HPLC) across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to isolate confounding variables .
  • Meta-Analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?

  • Methodological Answer :
  • Animal Models : Administer 10 mg/kg (IV/PO) in Sprague-Dawley rats, collect plasma at 0.5–24 h intervals .
  • Analytical Workflow :
  • Sample Prep : Protein precipitation with acetonitrile.
  • UPLC-MS/MS : Quantify parent compound and metabolites (e.g., sulfone oxidation products) .
  • Key Metrics :
  • Cmax : Expected range 1–5 µM.
  • t₁/₂ : Compare with structurally similar compounds (e.g., t₁/₂ = 3–5 h for N-phenethyl derivatives) .

Key Research Challenges

  • Stereochemical Control : Racemization during amidation steps can reduce efficacy; use chiral catalysts (e.g., BINOL-phosphates) .
  • Metabolic Instability : Sulfonamide hydrolysis in liver microsomes requires prodrug strategies (e.g., ester masking) .

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